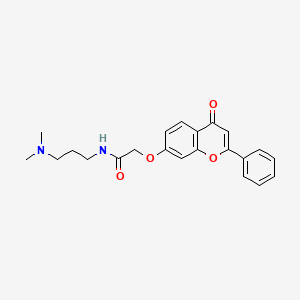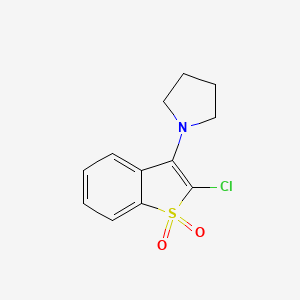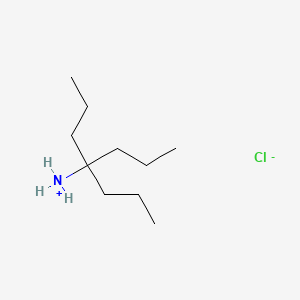![molecular formula C24H17N3O3S B15345243 N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide CAS No. 6292-36-0](/img/structure/B15345243.png)
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features both anthracene and benzimidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Anthracene Derivative: Starting with anthracene, oxidation reactions can be employed to introduce the 9,10-dioxo functionality.
Synthesis of the Benzimidazole Derivative: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid derivative.
Coupling Reaction: The final step involves coupling the anthracene and benzimidazole derivatives through a sulfanyl acetamide linkage, often using reagents like thionyl chloride or other coupling agents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, potentially altering its electronic properties.
Substitution: Functional groups on the benzimidazole ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroxyanthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a probe in various analytical techniques.
Biology
In biological research, derivatives of this compound might be explored for their potential as fluorescent markers or as inhibitors of specific enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry
In industry, the compound might find applications in the development of organic semiconductors or as a component in advanced materials.
Mecanismo De Acción
The mechanism of action for N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone.
Benzimidazole Derivatives: Compounds like 2-mercaptobenzimidazole.
Uniqueness
What sets N-(9,10-dioxoanthracen-1-yl)-2-[(5-methyl-3H-benzoimidazol-2-yl)sulfanyl]acetamide apart is the combination of the anthracene and benzimidazole moieties, which could confer unique electronic and biological properties.
Propiedades
Número CAS |
6292-36-0 |
|---|---|
Fórmula molecular |
C24H17N3O3S |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H17N3O3S/c1-13-9-10-17-19(11-13)27-24(26-17)31-12-20(28)25-18-8-4-7-16-21(18)23(30)15-6-3-2-5-14(15)22(16)29/h2-11H,12H2,1H3,(H,25,28)(H,26,27) |
Clave InChI |
NMSPLEZYVZEKOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC4=C3C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3,4,5-tris[[(6-diazo-5,6-dihydro-5-oxo-1-naphthalenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B15345165.png)
![5-Bromo-2-[2-(1-hydroxycyclohexyl)ethynyl]pyridine](/img/structure/B15345168.png)
![1-(4-Fluorophenyl)-4-(4-methyl-3,4-dihydro[1]benzofuro[3,2-c]pyridin-2(1H)-yl)butan-1-one--hydrogen chloride (1/1)](/img/structure/B15345176.png)
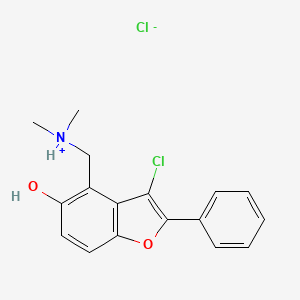
![Acenaphtho[1,2-d]pyrimidin-8-amine](/img/structure/B15345196.png)
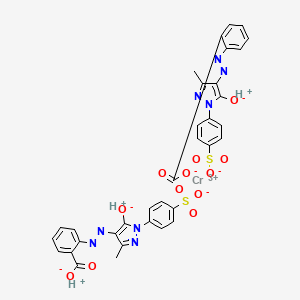
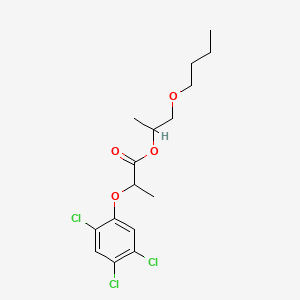


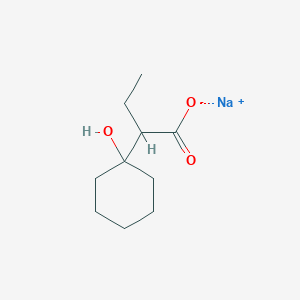
![Acetamide,N-(3-methylbutyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B15345225.png)
